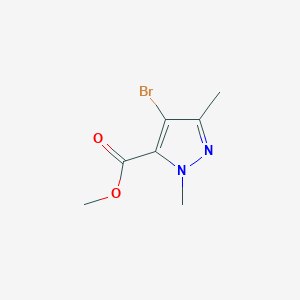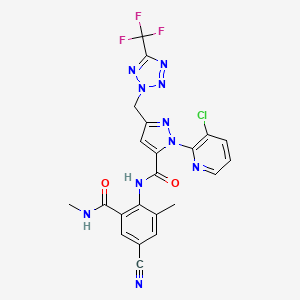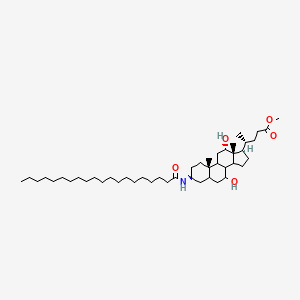![molecular formula C17H29ClN2O B1426521 N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220016-92-1](/img/structure/B1426521.png)
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride
Übersicht
Beschreibung
“N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride” is a chemical compound with the molecular formula C17H29ClN2O . It has an average mass of 312.878 Da and a monoisotopic mass of 312.196838 Da .
Molecular Structure Analysis
The InChI code for a similar compound, “2-[2-(1-piperidinyl)ethoxy]aniline hydrochloride”, is 1S/C13H20N2O.ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H . This might give some insights into the structure of “N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride”.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of 4-arylmorpholine-2,3-diones : Utilized in reactions with diethyl oxalate to obtain 4-arylmorpholine-2,3-diones, highlighting its role in complex organic synthesis processes (Zh. Seitkasymov et al., 1971).
Catalytic Reactions : Acted as a catalyst in the reaction of aniline and dimethyl carbonate, demonstrating its potential in facilitating chemical reactions (Lifeng Zhang et al., 2010).
Analytical Chemistry
- Photometric Determination of Hydrogen Peroxide : Served as a hydrogen donor in the photometric determination of hydrogen peroxide, showcasing its application in analytical methodologies (Katsumi Tamaoku et al., 1982).
Organic Chemistry and Material Science
Synthesis of Quinolin-4-ones : Played a role in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, indicating its utility in the creation of specific organic compounds (Y. Gong & Katsuya Kato, 2004).
Formation of Anilino-Quinoxalines : Involved in the formation of 2-anilino-quinoxalines, showing its relevance in the synthesis of complex organic structures (Y. Ahmad et al., 1965).
Industrial and Environmental Applications
Alkyl Aniline Production : Utilized in the production of alkyl anilines, demonstrating its industrial relevance, particularly in the creation of important intermediates for various applications (S. Narayanan & K. Deshpande, 2000).
Inhibitor in Polymerization Reactions : Functioned as a co-catalyst in polymerization reactions and as a corrosion inhibitor, highlighting its versatility in industrial processes (D. Lednicer et al., 1979).
Preparation of Chemotherapeutic Agents : Involved in the preparation of compounds with potential chemotherapeutic activity, showing its application in the development of medical treatments (Z. Ting, 1956).
Biochemical Research
Study of Prochloraz : Played a role in studies of Prochloraz, an agricultural fungicide, and its effects on microsomal enzymes, highlighting its use in biochemical and toxicological research (J. Riviere, 1983).
Bronchial Hyperreactivity Research : Utilized in research on bronchial hyperreactivity, demonstrating its relevance in respiratory and pharmacological studies (F. Maesen et al., 2004).
Photochromic Mechanism Study : Contributed to the study of the photochromic mechanism of salicylideneanil structures, offering insights into advanced material science and chemistry (E. Buruianǎ et al., 2005).
Proton Transfer and Photochromism in Chemistry : Involved in the spectroscopic study of proton transfer and photochromism in N-(2-hydroxybenzylidene)aniline, aiding in the understanding of photochemical processes (J. Lewis & C. Sandorfy, 1982).
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXREVIZJVCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)




![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)

